C10 protein is classified within the broader category of chemokines, specifically under the beta-chemokine subfamily. It is produced by various cells during immune responses, particularly in response to inflammatory stimuli. The classification of C10 as a chemokine highlights its functional role in mediating immune cell migration and activation.
The synthesis of C10 protein can involve recombinant DNA technology, where the gene encoding C10 is cloned into an expression vector. This vector is then introduced into host cells (such as Escherichia coli or mammalian cells) to produce the protein. The production process typically includes several steps:
Additionally, synthetic methods have been explored, such as the development of biotin-conjugated derivatives like biotin-C10-AppCH2ppA, which involves unique chemical reactions including Cannizzaro reactions for specific applications in proteomics .
The molecular structure of C10 reveals that it possesses a characteristic chemokine fold, which includes several key structural features:
Crystallographic studies have provided insights into its three-dimensional structure, allowing for better understanding of its binding mechanisms with receptors.
C10 participates in various biochemical reactions primarily related to its role as a signaling molecule in immune responses. Key reactions include:
The interaction between C10 and its receptors can be studied using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays.
The mechanism of action of C10 involves several steps:
Research has shown that modifications in the structure of C10 can affect its potency and specificity for receptor binding .
C10 protein exhibits several notable physical and chemical properties:
These properties are crucial for its function as a signaling molecule in biological systems.
C10 protein has several important applications in scientific research:
The murine C10 chemokine (Scya6) exhibits a unique genomic organization within the β-chemokine family. Unlike typical β-chemokines with three exons, the C10 gene contains four exons, including a novel second exon of 48 nucleotides that encodes a 16-amino-acid segment (¹⁶-aa; MRRRAEAPCRRGRRGA). This exon is absent in all other known chemokines [5]. The insertion occurs at the N-terminal region, preceding the conserved cysteine residues critical for chemokine folding. Structural modeling predicts that this segment forms an amphipathic α-helix positioned on the protein surface, contributing to receptor interaction specificity [4] [5].
Functional studies comparing wild-type C10 and a deletion mutant lacking this exon (C10(-)) revealed that the exon-encoded segment defines the predominant immunodominant epitope. Antibodies generated against full-length C10 showed 70% reduced reactivity with C10(-), confirming the segment’s role in antigenicity. However, synthetic peptides mimicking this sequence failed to block antibody binding, indicating the epitope is conformational rather than linear [2] [4].
Table 1: Genomic and Structural Features of Murine C10 Chemokine
Feature | Typical β-Chemokines | C10 Chemokine | |
---|---|---|---|
Exon count | 3 | 4 | |
Conserved cysteines | Exons 2-3 | Exons 3-4 | |
Novel exon insertion | Absent | Exon 2 (48 nt) | |
Encoded segment | N/A | 16-amino-acid surface helix | |
Chromosomal location | Mouse Chr 11 | Mouse Chr 11 (Scya6 locus) | [5] |
C10 family peptidases (MEROPS family C10), exemplified by Streptococcus pyogenes streptopain (SpeB), are cysteine endopeptidases belonging to clan CA. Their catalytic mechanism relies on a conserved Cys-His dyad (Cys⁴⁷ and His¹⁹⁵ in streptopain), diverging from the canonical Cys-His-Asn triad of other clan CA members like papain [3] [6]. Structural analyses reveal that the Cys residue acts as the nucleophile, while Hisⁱ⁹⁵ polarizes the cysteine thiol group for hydrolysis. The absence of a third catalytic residue is compensated by a tryptophan carbonyl group (Trp⁴⁴) that stabilizes the oxyanion intermediate [3].
Cysteine conservation extends beyond catalytic residues:
Table 2: Catalytic and Structural Cysteines in C10 Family Peptidases
Residue Position (Streptopain) | Role | Conservation in Homologs | |
---|---|---|---|
Cys⁴⁷ | Catalytic nucleophile | 100% (C10 family) | |
His¹⁹⁵ | Base catalyst | 100% (C10 family) | |
Cys⁵³-Cys¹⁷⁷ | Structural disulfide bond | >90% | |
Cys¹²⁵-Cys¹⁸⁴ | Structural disulfide bond | >90% | |
Pro-domain cysteines | Zymogen stability | Variable | [3] [6] |
Beta-Chemokine C10 Epitopes
The novel second exon-encoded segment in murine C10 chemokine constitutes a dominant surface epitope essential for immunorecognition. Antibodies targeting a peptide mimicking this sequence specifically bind native C10 on immunoblots, and binding is competitively inhibited by both the free peptide and full-length C10 protein [4]. Functional assays demonstrate that deletion of this segment (C10(-)) enhances chemotactic potency by 1.8-fold for mouse peritoneal exudate cells (PECs) and human peripheral blood mononuclear cells (PBMCs), indicating its role in modulating receptor activation [2] [4]. This suggests the segment sterically hinders receptor engagement or alters conformational dynamics during signaling.
C10 Peptidase (Streptopain) Epitopes
Linear B-cell epitopes in streptopain cluster within three regions:
Table 3: Mapped Functional Epitopes in C10 Proteins
Protein | Epitope Location | Functional Impact | Mapping Technique |
---|---|---|---|
Murine C10 | Second exon segment (aa 24–39) | Defines immunodominant epitope; modulates chemotaxis | Peptide competition, deletion mutagenesis [4] |
Streptopain (SpeB) | Catalytic core (aa 40–60) | Antibodies block proteolytic activity | Phage display, DMS [6] [7] |
Streptopain (SpeB) | C-terminal loop (aa 180–200) | Critical for substrate binding; major antigenic site | Alanine scanning, NMR [6] |
Methodological Advances
High-throughput techniques like bacteriophage display and deep mutational scanning (DMS) enable systematic epitope mapping. DMS generates saturated mutation libraries, revealing that >75% of streptopain’s surface residues tolerate substitutions without disrupting epitopes, except for catalytic and substrate-binding residues [7]. These methods confirm that conformational flexibility in the C-terminal loop of streptopain allows broad substrate specificity while retaining immunogenic hotspots [6].
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